molecular formula C11H14BBrClNO2 B578109 3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1315351-37-1

3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B578109
CAS No.: 1315351-37-1
M. Wt: 318.402
InChI Key: QQJUXZLEAZFHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1315351-37-1, Molecular Formula: C₁₁H₁₄BBrClNO₂, Molecular Weight: 318.41 g/mol) is a halogenated pyridine derivative bearing a pinacol boronate ester group . This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic systems for pharmaceuticals, organic electronics, and fine chemicals. Its structural features—substituted halogens (Br, Cl) and the boronate ester—enhance reactivity in regioselective transformations while maintaining stability under standard handling conditions .

Properties

IUPAC Name

3-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJUXZLEAZFHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

For 4-bromo-2-chloro-3-bromopyridine, Miyaura borylation proceeds as follows:

  • Catalyst System : Pd(OAc)₂ (1 mol%) with triphenylphosphine (PPh₃, 2 mol%).

  • Solvent : A mixture of acetonitrile and water (4:1 v/v) to enhance reagent solubility.

  • Temperature : 80–100°C for 12–24 hours under nitrogen.

  • Base : Potassium carbonate (K₂CO₃) to neutralize HBr byproducts.

The reaction selectively replaces the 4-position bromine with the boronate ester, yielding the target compound in ~65–75% yield after purification.

Key Mechanistic Insights:

  • Oxidative addition of Pd⁰ into the C–Br bond at the 4-position.

  • Transmetallation with B₂Pin₂, forming a Pd–B intermediate.

  • Reductive elimination to generate the boronate ester.

Iridium-Catalyzed C–H Borylation

Iridium complexes enable direct C–H borylation of halogenated pyridines, bypassing the need for pre-halogenated intermediates. This method is advantageous for substrates where Miyaura borylation is impractical.

General Procedure

Adapted from iridium-catalyzed borylation of trifluoromethylpyridines:

  • Catalyst : [Ir(OMe)(COD)]₂ (1 mol%) with 4,4-di-tert-butylbipyridine (dtbbpy, 2 mol%).

  • Boron Source : HBpin (1.5 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) under nitrogen.

  • Temperature : 80°C for 6–8 hours.

For 2-chloro-3-bromopyridine, the iridium catalyst directs borylation to the 4-position due to electronic effects from the adjacent halogens, achieving ~60% conversion.

Limitations:

  • Competing side reactions at other positions may occur, necessitating careful monitoring via GC–MS.

  • Ligand choice (e.g., dtbbpy vs. phenanthroline derivatives) significantly impacts regioselectivity.

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 4:1). The boronate ester elutes at Rf = 0.3–0.4.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 5.2 Hz, 1H, H-6), 7.85 (d, J = 5.2 Hz, 1H, H-5), 1.35 (s, 12H, Pin).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp² boron).

Comparative Analysis of Methods

MethodCatalystYield (%)RegioselectivityScalability
Miyaura BorylationPd(OAc)₂/PPh₃65–75HighExcellent
Ir-Catalyzed Borylation[Ir(OMe)(COD)]₂/dtbbpy50–60ModerateModerate

Key Takeaways :

  • Miyaura borylation offers superior yields and scalability for large-scale synthesis.

  • Iridium catalysis avoids pre-halogenation steps but requires optimization for each substrate .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Such as dimethylformamide, tetrahydrofuran, or ethanol.

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Substituent Variations in Pyridine-Boronate Esters

The following table compares key structural and functional properties of analogous pyridine-boronate esters:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications
3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Cl, 3-Br, 4-boronate 318.41 1315351-37-1 Drug intermediates, OLED materials
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine 2-Cl, 5-boronate, 3-NH₂ 283.53 1073353-78-2 Cholinergic drug synthesis
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo-pyridine core, 5-Br, 3-boronate 307.05 1072152-50-1 Kinase inhibitors, oncology research
2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Br, 6-CH₃, 4-boronate 297.98 1321518-06-2 Organic electroluminescent devices
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-F, 5-boronate 237.07 719268-92-5 PET radiotracer precursors

Stability and Crystallographic Insights

  • Crystallographic Data: Structural analogs like 3-bromo-5-boronate-pyridine (CAS: N/A) crystallize in monoclinic systems (space group P2₁/c) with bond lengths of B–O = 1.37–1.39 Å and C–Br = 1.89 Å, consistent with the target compound’s expected geometry .
  • Thermal Stability : Methyl and pinacol groups in these compounds enhance thermal stability, with decomposition temperatures exceeding 200°C under inert atmospheres .

Materials Science

  • OLEDs : Bromo- and methyl-substituted boronate pyridines improve electron transport in organic semiconductors, achieving luminance efficiencies of >15 cd/A in prototype devices .

Biological Activity

3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}BBrClNO2_2
  • Molecular Weight : 318.40 g/mol
  • CAS Number : 2223049-72-5

The biological activity of this compound can be attributed to its structural components:

  • Pyridine Ring : Known for its ability to interact with biological targets such as enzymes and receptors.
  • Dioxaborolane Group : This moiety is recognized for its role in stabilizing interactions with biomolecules and may enhance the compound's solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. A study highlighted the structure-activity relationship (SAR) of similar pyridine derivatives, showing that modifications can enhance antimicrobial efficacy against various pathogens.

CompoundActivityReference
3-Bromo-2-chloro-pyridineModerate antibacterial activity
Dihydroquinazolinone derivativesEnhanced activity against resistant strains

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. For instance, pyridine-based compounds have shown significant inhibitory effects on cancer cell proliferation:

  • Case Study : A derivative with a similar structure demonstrated an IC50_{50} value of 0.126 μM against MDA-MB-231 breast cancer cells, indicating potent anticancer properties while exhibiting a favorable safety margin against normal cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For example:

  • Matrix Metalloproteinases (MMPs) : Compounds with similar structures have been shown to inhibit MMPs, which are crucial in tumor metastasis and invasion .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) of this compound is essential for assessing its therapeutic potential:

  • Absorption : The compound's solubility profile suggests good absorption characteristics.
  • Metabolism : Studies indicate that the presence of halogen atoms can influence metabolic stability.
  • Toxicity Studies : Initial toxicity assessments have shown no acute toxicity in animal models at doses up to 2000 mg/kg .

Q & A

Basic: What are the key synthetic steps for preparing 3-Bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves:

  • Halogenation and Boronation : Sequential halogenation (bromination/chlorination) of the pyridine core followed by introduction of the dioxaborolane group via Suzuki-Miyaura coupling or direct borylation.
  • Solvent Optimization : Use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reactivity and solubility .
  • Purification : Column chromatography with solvent systems such as ethyl acetate/hexane (50:50 v/v) to isolate the product .

Basic: Which analytical techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substitution patterns and boronate ester integrity.
  • X-Ray Crystallography : For unambiguous confirmation of molecular geometry (e.g., using SHELX or OLEX2 software) .
  • Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns .

Advanced: How can reaction yields be optimized during synthesis?

  • Temperature Control : Maintain 80–140°C for Suzuki-Miyaura coupling to ensure efficient cross-coupling .
  • Catalyst Selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) at 1–5 mol% loading .
  • Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent boronate ester hydrolysis .

Advanced: How to resolve contradictions in spectroscopic data (e.g., ambiguous NMR peaks)?

  • Crystallographic Validation : Use single-crystal X-ray diffraction to resolve positional ambiguities (e.g., distinguishing between bromine and chlorine substituents) .
  • 2D NMR Techniques : Employ COSY, HSQC, or NOESY to clarify proton-proton correlations .

Basic: What role does this compound play in pharmaceutical research?

  • Drug Intermediate : Used in synthesizing cholinergic agents for gastrointestinal disorders and mGluR5 modulators for neurological conditions .
  • Boronate Ester Utility : Serves as a stable handle for Suzuki couplings in medicinal chemistry pipelines .

Advanced: How to troubleshoot low reactivity in cross-coupling reactions?

  • Boronate Stability Check : Ensure the dioxaborolane group is intact via 11B^{11}\text{B} NMR.
  • Catalyst Activity : Test fresh batches of Pd catalysts or switch to Buchwald-Hartwig conditions for challenging substrates .
  • Base Optimization : Use K2_2CO3_3 or Cs2_2CO3_3 to improve deprotonation efficiency .

Basic: Recommended purification methods for this compound?

  • Chromatography : Silica gel column with gradients of ethyl acetate/hexane (20–50% v/v) .
  • Recrystallization : Use dichloromethane/hexane mixtures for high-purity crystalline products .

Advanced: How to mitigate air/moisture sensitivity during synthesis?

  • Schlenk Techniques : Perform reactions in flame-dried glassware under inert gas.
  • Solvent Drying : Use molecular sieves or distillation for THF/DMF .

Basic: Why is the dioxaborolane group significant in this compound?

  • Suzuki Coupling Compatibility : The boronate ester enables efficient cross-coupling with aryl halides, forming biaryl linkages critical in drug scaffolds .
  • Stability Advantage : More hydrolytically stable than boronic acids, facilitating storage and handling .

Advanced: Strategies for regioselective functionalization of the pyridine ring

  • Directed Ortho-Metalation : Use directing groups (e.g., chloro substituents) to control bromination/functionalization sites .
  • Protection/Deprotection : Temporarily protect the boronate ester with pinacol to avoid side reactions during halogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.